2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide
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Description
2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide is a useful research compound. Its molecular formula is C19H20N6O2 and its molecular weight is 364.409. The purity is usually 95%.
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Biological Activity
The compound 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide is a novel chemical entity with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities that warrant detailed investigation.
Structural Characteristics
This compound features:
- A cyclopropyl group , which is often associated with enhanced biological activity due to its unique strain and reactivity.
- A pyrimidinone moiety , which is known for its role in nucleic acid metabolism and as a scaffold for various bioactive compounds.
- A pyrazole-pyridine segment , which may contribute to interactions with specific biological targets such as enzymes and receptors.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
- Receptor Modulation : The compound might act as an agonist or antagonist at certain receptors, influencing physiological responses.
Pharmacological Profiles
Research indicates that derivatives of similar structures exhibit a range of pharmacological activities, including:
- Antimicrobial : Compounds with similar heterocyclic frameworks have shown efficacy against various bacterial and fungal pathogens.
- Anti-inflammatory : Some derivatives have demonstrated the ability to reduce inflammation, suggesting potential applications in treating inflammatory diseases.
Table 1: Comparison of Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
7-phenyl-[1,2,4]triazolo[4,3-a]pyridin-3-one | Contains triazole and pyridine | Anti-inflammatory properties |
N-cyclopropyl-3-[1-(2,4-difluorophenyl)-7-methyl-6-oxo... | Similar cyclopropyl and oxo groups | Antimicrobial activity |
1H-pyrazolo[3,4-b]pyridine derivatives | Related heterocyclic structure | Broad range of biological activities |
Synthesis and Development
The synthesis of this compound can be approached through multiple methodologies involving:
- Formation of the Pyrimidine Core : Utilizing cyclization reactions from appropriate precursors.
- Introduction of Functional Groups : Employing nucleophilic substitutions to introduce the cyclopropyl and pyrazole moieties.
Potential Applications
Given its structural complexity and biological activity, this compound could be explored for:
- Drug Development : As a lead compound for developing new therapeutics targeting specific diseases.
- High-throughput Screening : To evaluate its efficacy against various biological targets.
Properties
IUPAC Name |
2-(4-cyclopropyl-6-oxopyrimidin-1-yl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-24-10-15(9-23-24)16-6-13(4-5-20-16)8-21-18(26)11-25-12-22-17(7-19(25)27)14-2-3-14/h4-7,9-10,12,14H,2-3,8,11H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDCEOBVPFTBNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)CN3C=NC(=CC3=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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